methyl 4-(1H-1,2,3,4-tetrazol-1-yl)benzoate
Description
Methyl 4-(1H-1,2,3,4-tetrazol-1-yl)benzoate (C₉H₈N₄O₂, MW 204.19 g/mol) is a heterocyclic aromatic compound featuring a tetrazole ring attached at the para position of a methyl benzoate backbone . The tetrazole group, a five-membered ring with four nitrogen atoms, contributes to its unique electronic and biological properties. Its purity is reported at 95%, with applications hypothesized in medicinal chemistry due to the tetrazole’s role in antibacterial activity .
Properties
IUPAC Name |
methyl 4-(tetrazol-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-15-9(14)7-2-4-8(5-3-7)13-6-10-11-12-13/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKMMKCGEPFVTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(1H-1,2,3,4-tetrazol-1-yl)benzoate is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a tetrazole ring attached to a benzoate structure. The general formula for this compound is . The tetrazole moiety is known for its diverse biological activities and is often incorporated into various pharmacologically active compounds.
Anticancer Activity
Research indicates that derivatives of tetrazole exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| Ovarian Carcinoma (OVCAR-3) | < 0.27 | Highly Active |
| Breast Adenocarcinoma (MCF-7) | 4.40 | Moderate Activity |
| Renal Adenocarcinoma (786-O) | < 1.00 | Highly Active |
In one study, the compound demonstrated IC50 values below 1 µM against ovarian carcinoma cells, indicating potent anticancer activity . Further studies are needed to elucidate the exact mechanisms of action and to explore structure-activity relationships.
Antimicrobial Activity
The tetrazole ring is also associated with antimicrobial properties. Compounds containing tetrazole have been shown to exhibit activity against various bacterial strains. This compound's potential as an antibacterial agent was highlighted in studies where it displayed significant inhibition against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 | Moderate |
| Escherichia coli | 12 | Moderate |
These findings suggest that the compound may serve as a lead for the development of new antimicrobial agents .
Other Pharmacological Effects
In addition to anticancer and antimicrobial activities, this compound may possess other pharmacological effects:
- Anti-inflammatory : Compounds with similar structures have shown anti-inflammatory properties in various models.
- Anticonvulsant : Some tetrazole derivatives are known for their anticonvulsant effects.
Case Studies
Several case studies have been conducted to explore the biological activity of compounds related to this compound:
- Study on Anticancer Efficacy : A study evaluated the compound against multiple cancer cell lines and established its potency through dose-response curves. The results indicated a promising profile for further development as an anticancer agent .
- Antimicrobial Screening : Another study investigated the antibacterial properties of methyl tetrazole derivatives against clinical isolates. The results demonstrated effective inhibition against resistant strains .
Comparison with Similar Compounds
Ethyl 3-(1H-Tetrazol-1-yl)benzoate
4-(1H-Tetrazol-1-yl)oxane-4-carboxylic Acid
Methyl 4-(5-Methyl-1H-benzimidazol-2-yl)benzoate
Ethyl 4-((1,1,1,2-Tetrafluoro-3-(3-phenyl-1H-pyrazol-1-yl)propan-2-yl)oxy)benzoate
Antibacterial Activity
The tetrazole group in 4-(1H-tetrazol-1-yl)-benzene acetic acid is linked to antibacterial properties . By analogy, methyl 4-(1H-tetrazol-1-yl)benzoate may exhibit similar activity, though the ester group could delay hydrolysis to the active carboxylic acid form, acting as a prodrug .
Solubility and Lipophilicity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
